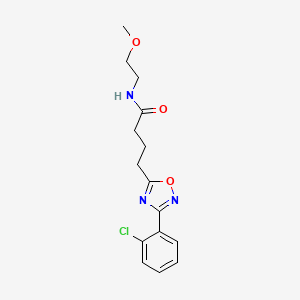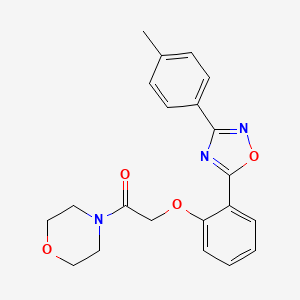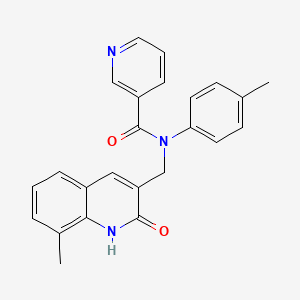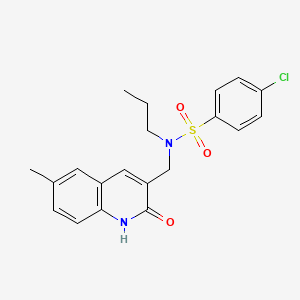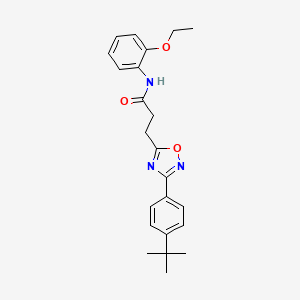
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, commonly known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
Mechanism of Action
TBOA selectively inhibits the excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, TBOA increases the extracellular concentration of glutamate, leading to enhanced synaptic transmission. This mechanism of action has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which enhances synaptic transmission. TBOA has also been shown to improve cognitive function in animal models of neurological disorders. Additionally, TBOA has been shown to have neuroprotective effects in animal models of stroke and ischemia.
Advantages and Limitations for Lab Experiments
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has some limitations for lab experiments. It has a short half-life, which can make it difficult to administer in animal models. Additionally, TBOA can have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for TBOA research. One area of interest is the potential therapeutic applications of TBOA in neurological disorders. Further studies are needed to determine the optimal dosage and administration of TBOA for these conditions. Another area of interest is the development of more potent and selective inhibitors of EAATs. These inhibitors could have even greater therapeutic potential than TBOA. Finally, further studies are needed to fully understand the biochemical and physiological effects of TBOA and its potential off-target effects.
Conclusion
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. Its ability to enhance synaptic transmission and improve cognitive function has been demonstrated in animal models of neurological disorders. Further research is needed to determine the optimal dosage and administration of TBOA for these conditions and to fully understand its biochemical and physiological effects.
Synthesis Methods
TBOA can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzohydrazide with ethyl acetoacetate, followed by cyclization with phosphoryl chloride and finally, reaction with 2-ethoxybenzoyl chloride. The product is then purified through column chromatography to obtain TBOA in its pure form.
Scientific Research Applications
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and ischemia. It has been shown to increase the extracellular concentration of glutamate, a neurotransmitter that plays a crucial role in the central nervous system. TBOA's ability to inhibit glutamate transporters has been shown to enhance synaptic transmission and improve cognitive function in animal models of neurological disorders.
properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-5-28-19-9-7-6-8-18(19)24-20(27)14-15-21-25-22(26-29-21)16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLAGWTUSORJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

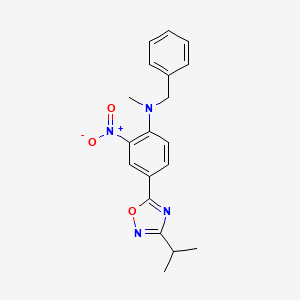
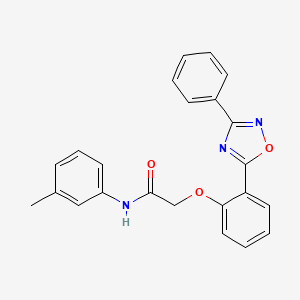
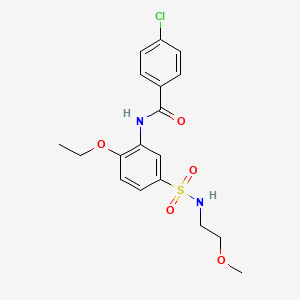
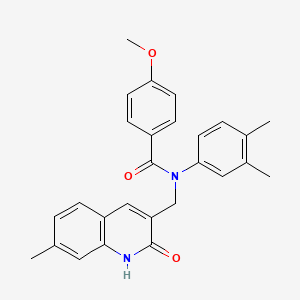
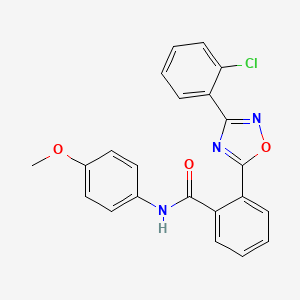
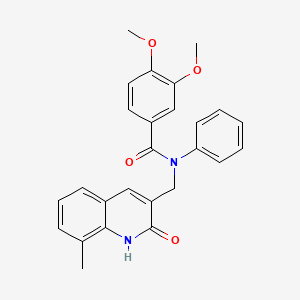
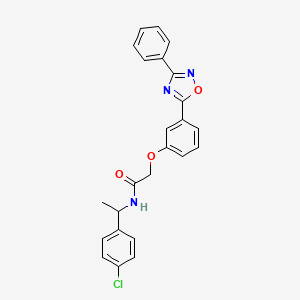

![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
